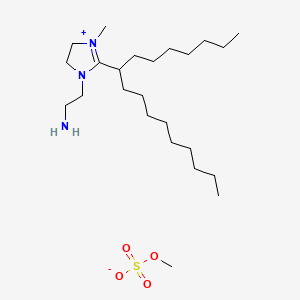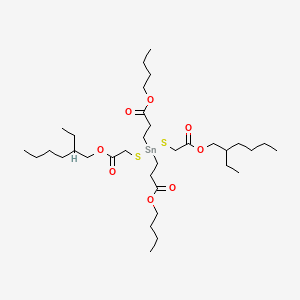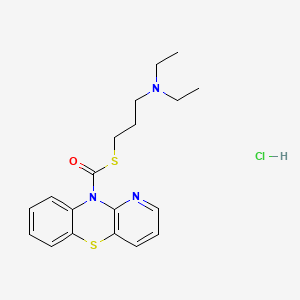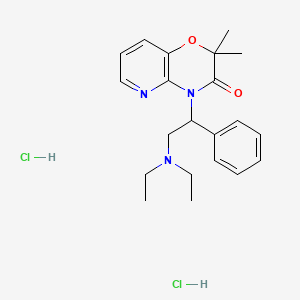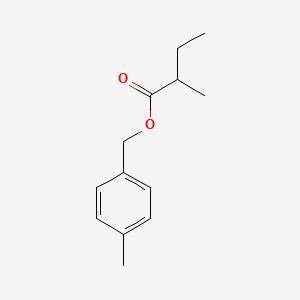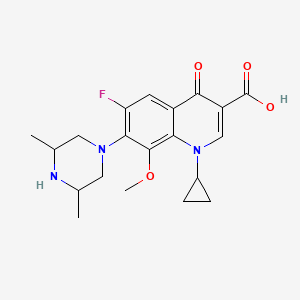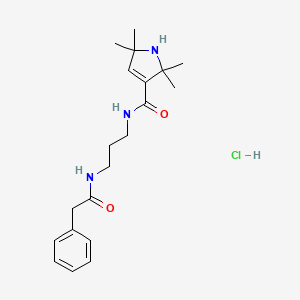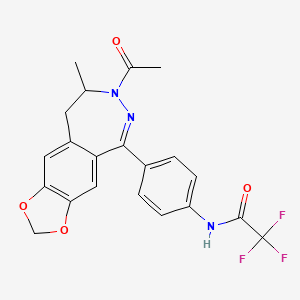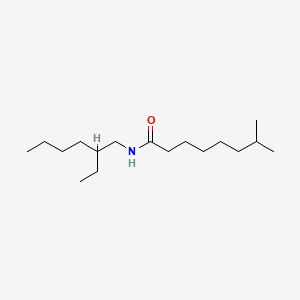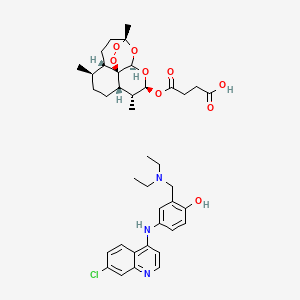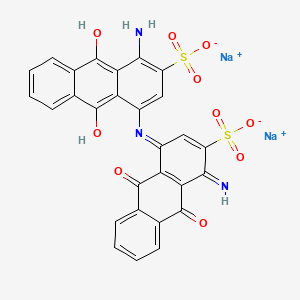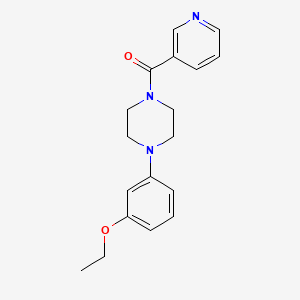
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a pyridinylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(3-ethoxyphenyl)piperazine with 3-pyridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reaction setups and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)
- Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)
- Piperazine, 1-(3-fluorophenyl)-4-(3-pyridinylcarbonyl)
Uniqueness
Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Propiedades
Número CAS |
124444-89-9 |
|---|---|
Fórmula molecular |
C18H21N3O2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
[4-(3-ethoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H21N3O2/c1-2-23-17-7-3-6-16(13-17)20-9-11-21(12-10-20)18(22)15-5-4-8-19-14-15/h3-8,13-14H,2,9-12H2,1H3 |
Clave InChI |
ZLSAFQHNHUXRAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



